molecular formula C25H22N4O4S B2848677 N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 862826-41-3

N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide

Cat. No. B2848677
CAS RN: 862826-41-3
M. Wt: 474.54
InChI Key: BJDUUILFFCVPRX-UHFFFAOYSA-N
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Description

N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide, also known as GSK2830371, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer treatment. This compound was developed by GlaxoSmithKline and is currently being investigated for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

Scientific Research Applications

Antibacterial Activity

This compound has shown potential in antibacterial applications. Research indicates that benzamide derivatives, including this compound, can inhibit the growth of various bacteria. This makes it a candidate for developing new antibacterial agents, particularly against resistant strains .

Antioxidant Properties

The compound exhibits significant antioxidant activity. This is crucial in preventing oxidative stress-related damage in biological systems. Antioxidants are essential in protecting cells from damage caused by free radicals, which can lead to chronic diseases such as cancer and heart disease .

Cancer Research

Benzamide derivatives have been explored for their anticancer properties. This compound, with its unique structure, may interfere with cancer cell proliferation and induce apoptosis (programmed cell death). It could be a valuable addition to the arsenal of chemotherapeutic agents .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are noteworthy. It can potentially be used to develop treatments for inflammatory diseases by inhibiting the pathways that lead to inflammation. This could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Drug Discovery and Development

This compound serves as a valuable scaffold in drug discovery. Its unique chemical structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. It is particularly useful in the synthesis of novel therapeutic agents .

Biochemical Research

In biochemical research, this compound can be used as a probe to study various biological processes. Its ability to interact with different biomolecules makes it a useful tool in understanding complex biochemical pathways and mechanisms .

These applications highlight the versatility and potential of N-(2-(3-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide in scientific research. If you need more detailed information on any specific application, feel free to ask!

Synthesis, characterization, antioxidant, and antibacterial activities of new benzamides Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide

properties

IUPAC Name

N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c30-24(27-19-10-12-20(13-11-19)29(32)33)17-34-23-16-28(22-9-5-4-8-21(22)23)15-14-26-25(31)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDUUILFFCVPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide

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